molecular formula C17H20N6O B14925114 6-cyclopropyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14925114
M. Wt: 324.4 g/mol
InChI Key: JAUVFVPVUVGPCI-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1-METHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a cyclopropyl group, a pyrazole ring, and a pyridine ring, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-1-METHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-1-METHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated precursors, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

6-CYCLOPROPYL-1-METHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1-METHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-1-METHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of a cyclopropyl group, a pyrazole ring, and a pyridine ring. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

6-cyclopropyl-1-methyl-N-[1-(1-methylpyrazol-3-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H20N6O/c1-10(14-6-7-22(2)21-14)19-17(24)12-8-15(11-4-5-11)20-16-13(12)9-18-23(16)3/h6-11H,4-5H2,1-3H3,(H,19,24)

InChI Key

JAUVFVPVUVGPCI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C=C1)C)NC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4

Origin of Product

United States

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